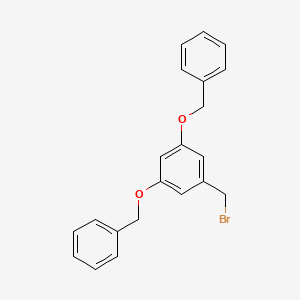

3,5-Dibenzyloxybenzyl Bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3,5-bis(phenylmethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrO2/c22-14-19-11-20(23-15-17-7-3-1-4-8-17)13-21(12-19)24-16-18-9-5-2-6-10-18/h1-13H,14-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMYJGAUAQXYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)CBr)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375482 | |

| Record name | 3,5-Dibenzyloxybenzyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24131-32-6 | |

| Record name | 3,5-Dibenzyloxybenzyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(benzyloxy)benzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,5-Dibenzyloxybenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibenzyloxybenzyl bromide is a key organic intermediate extensively utilized in the synthesis of complex molecules, particularly within the realms of medicinal chemistry and materials science. Its structure, featuring two benzyl ether protecting groups and a reactive benzylic bromide, makes it a versatile building block for introducing the 3,5-dibenzyloxybenzyl moiety into a variety of molecular scaffolds. This guide provides an in-depth overview of its properties, synthesis, and applications, tailored for professionals in research and development.

Core Properties of this compound

The fundamental properties of this compound are summarized below. These data are crucial for its handling, storage, and application in synthetic chemistry.

Physicochemical Properties

| Property | Value | Citations |

| CAS Number | 24131-32-6 | [1][2] |

| Molecular Formula | C₂₁H₁₉BrO₂ | [2][3][4] |

| Molecular Weight | 383.29 g/mol | [2] |

| Appearance | White to almost white powder or crystals | [1][2] |

| Melting Point | 85.0 to 89.0 °C | [1][4] |

| Purity | >98.0% (GC) | [1][2] |

| Solubility | Insoluble in water; soluble in organic solvents like toluene, xylene, chloroform, dichloromethane, diethyl ether, and ethyl acetate. | [5] |

| Boiling Point | 504.3 ± 45.0 °C (Predicted) | [4] |

| Density | 1.329 ± 0.06 g/cm³ (Predicted) | [4] |

Synonyms

Synthesis and Reactivity

This compound is typically synthesized from 3,5-dihydroxybenzyl alcohol in a two-step process. The first step involves the protection of the hydroxyl groups via a Williamson ether synthesis, followed by the bromination of the benzylic alcohol.

The primary reactivity of this compound is centered at the benzylic carbon bearing the bromine atom.[5] This position is highly susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms are possible), allowing for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.[6]

Experimental Protocols

Step 1: Synthesis of 3,5-Dibenzyloxybenzyl Alcohol

This protocol is adapted from the synthesis of related dibenzyloxy compounds.[7]

Materials:

-

3,5-Dihydroxybenzyl alcohol

-

Benzyl bromide (2.2 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve 3,5-dihydroxybenzyl alcohol (1.0 eq) in anhydrous DMF.

-

Add anhydrous potassium carbonate (3.0 eq) to the solution to create a suspension.

-

With vigorous stirring, slowly add benzyl bromide (2.2 eq) to the mixture at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the mixture to remove the inorganic salts.

-

Pour the filtrate into ice water to precipitate the product, 3,5-dibenzyloxybenzyl alcohol.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

This procedure is a general method for the bromination of benzylic alcohols.[8]

Materials:

-

3,5-Dibenzyloxybenzyl alcohol (from Step 1)

-

Phosphorus tribromide (PBr₃) (0.5 eq) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)

-

Anhydrous benzene or other suitable anhydrous solvent

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dibenzyloxybenzyl alcohol (1.0 eq) in an anhydrous solvent like benzene.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (0.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

-

Carefully quench the reaction by slowly adding it to ice water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Applications in Research and Drug Development

This compound serves as a crucial intermediate for the synthesis of a wide array of target molecules. Its utility stems from its ability to act as an electrophile in reactions with various nucleophiles. This is particularly valuable in the construction of dendrimers, macrocycles, and as a protecting group strategy in multi-step syntheses.

In drug development, this compound can be used to introduce a bulky, lipophilic group that can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The benzyl ethers are relatively stable but can be cleaved under specific conditions (e.g., hydrogenolysis) if deprotection is required at a later synthetic stage.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard and Precautionary Statements

| GHS Hazard Statements | Precautionary Statements | Citations |

| H314: Causes severe skin burns and eye damage. | P260: Do not breathe dusts or mists. | [1] |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | ||

| P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [1] | |

| P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | ||

| P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | [1] | |

| P363: Wash contaminated clothing before reuse. |

Store in a cool, dry, and well-ventilated area away from incompatible materials. It is sensitive to moisture.[5] The product is intended for laboratory research use only.[2]

References

- 1. This compound | 24131-32-6 | TCI EUROPE N.V. [tcichemicals.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. 3,5-DIBENZYLOXY-ALPHA-BROMOTOLUENE [chembk.com]

- 5. 3 5-Dibromobenzyl Bromide [lingzhiyuechem.com]

- 6. Khan Academy [khanacademy.org]

- 7. benchchem.com [benchchem.com]

- 8. 3,5-DIMETHOXYBENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]

The Pivotal Role of 3,5-Dibenzyloxybenzyl Bromide in Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5-Dibenzyloxybenzyl Bromide, a substituted aromatic bromide, serves as a critical building block in the field of advanced organic synthesis. Its unique structural features, particularly the presence of two benzyloxy groups and a reactive benzyl bromide moiety, make it an indispensable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the primary applications of this compound, with a focus on its role in the synthesis of dendrimers and as a versatile protecting group. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in research and development.

Core Applications in Organic Synthesis

The principal utility of this compound lies in its application as a key intermediate for the synthesis of dendritic polymers and as a protecting group for hydroxyl functionalities.

Convergent Synthesis of Fréchet-Type Dendrimers

This compound is a cornerstone in the convergent synthesis of poly(benzyl ether) dendrimers, often referred to as Fréchet-type dendrimers. In this synthetic strategy, dendritic fragments, or "dendrons," are constructed from the periphery inwards, culminating in their attachment to a central core. The 3,5-dibenzyloxybenzyl unit forms the repeating branched structure of these dendrons.

The general workflow for the convergent synthesis of a first-generation (G1) Fréchet-type dendron using this compound is depicted below. This process involves the Williamson ether synthesis, a robust and widely used method for forming ether linkages.

Caption: Convergent synthesis of a G1 dendron.

Protecting Group for Hydroxyl Functions

The benzyloxy groups present in this compound are themselves examples of a widely used protecting group for alcohols. The benzyl ether linkage is stable to a wide range of reaction conditions, yet can be cleaved under specific deprotection protocols, such as catalytic hydrogenation. While this compound is more commonly used to build dendritic structures, its derivatives can be employed in synthetic strategies where the controlled protection and deprotection of hydroxyl groups are required.

Quantitative Data

The following tables summarize the key physical and spectroscopic data for this compound and the resulting first-generation (G1) dendron from a typical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₁₉BrO₂ |

| Molecular Weight | 383.28 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 78-82 °C |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.45-7.29 (m, 10H, Ar-H), 6.66 (d, J=2.2 Hz, 2H, Ar-H), 6.56 (t, J=2.2 Hz, 1H, Ar-H), 5.05 (s, 4H, OCH₂Ph), 4.40 (s, 2H, CH₂Br) |

| ¹³C NMR (CDCl₃) | δ 159.9, 139.5, 136.6, 128.6, 128.1, 127.5, 108.5, 101.8, 70.1, 33.6 |

| IR (KBr, cm⁻¹) | 3033, 2870, 1595, 1454, 1377, 1157, 696 |

| Mass Spec (EI) | m/z 382/384 [M]⁺, 303 [M-Br]⁺, 91 [C₇H₇]⁺ |

Table 3: Typical Reaction Data for the Synthesis of the G1 Dendron

| Parameter | Value |

| Reactants | This compound, 3,5-Dihydroxybenzyl Alcohol |

| Base | Potassium Carbonate (K₂CO₃) |

| Catalyst | 18-crown-6 |

| Solvent | Acetone |

| Reaction Time | 24 hours |

| Temperature | Reflux |

| Yield | ~85-95% |

| Purification | Column Chromatography |

Table 4: Spectroscopic Data for the First-Generation (G1) Dendron ([G1]-OH)

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.44-7.28 (m, 20H, Ar-H), 6.68 (d, J=2.2 Hz, 4H, Ar-H), 6.58 (t, J=2.2 Hz, 2H, Ar-H), 6.52 (d, J=2.1 Hz, 2H, Ar-H), 6.42 (t, J=2.1 Hz, 1H, Ar-H), 5.04 (s, 8H, OCH₂Ph), 4.92 (s, 4H, OCH₂Ar), 4.61 (d, J=5.8 Hz, 2H, CH₂OH) |

| ¹³C NMR (CDCl₃) | δ 160.0, 159.8, 143.9, 139.1, 136.8, 128.5, 127.9, 127.5, 106.6, 105.7, 101.5, 101.3, 70.0, 69.8, 65.2 |

| IR (KBr, cm⁻¹) | 3400 (br), 3033, 2870, 1595, 1454, 1377, 1157, 696 |

| Mass Spec (FAB) | m/z 686 [M]⁺ |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Synthesis of this compound

This protocol describes the synthesis of the title compound from 3,5-dihydroxybenzoic acid.

Caption: Synthetic pathway to this compound.

Methodology:

-

Step 1: Synthesis of 3,5-Dibenzyloxybenzoic Acid: To a solution of 3,5-dihydroxybenzoic acid in a suitable solvent such as dimethylformamide (DMF), is added a base, typically potassium carbonate. Benzyl bromide is then added, and the mixture is heated to facilitate the Williamson ether synthesis. After completion, the product is isolated by aqueous workup and purified.

-

Step 2: Synthesis of 3,5-Dibenzyloxybenzyl Alcohol: The carboxylic acid group of 3,5-dibenzyloxybenzoic acid is reduced to a primary alcohol. This is commonly achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent such as tetrahydrofuran (THF).

-

Step 3: Synthesis of this compound: The final step involves the conversion of the benzylic alcohol to the corresponding bromide. A common method is the Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in a solvent like THF. The product is then purified by chromatography.

Synthesis of a First-Generation (G1) Fréchet-Type Dendron

This protocol details the synthesis of a G1 dendron via Williamson ether synthesis.

Materials:

-

This compound

-

3,5-Dihydroxybenzyl Alcohol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

18-crown-6

-

Acetone, anhydrous

Procedure:

-

To a stirred suspension of 3,5-dihydroxybenzyl alcohol, anhydrous potassium carbonate, and a catalytic amount of 18-crown-6 in anhydrous acetone, a solution of this compound in anhydrous acetone is added dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is then heated to reflux and stirred for 24 hours.

-

After cooling to room temperature, the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel to yield the pure first-generation dendron ([G1]-OH).

Applications in Drug Development and Materials Science

The well-defined, monodisperse nature of dendrimers synthesized from this compound makes them highly attractive for various applications in drug development and materials science. The periphery of these dendrimers can be functionalized with targeting ligands, imaging agents, or therapeutic molecules. Their internal cavities can encapsulate small molecule drugs, enhancing their solubility and bioavailability.

In materials science, these dendrimers are utilized in the development of novel catalysts, light-harvesting systems, and nanoscale containers. The precise control over their size, shape, and surface chemistry allows for the fine-tuning of their properties for specific applications.

This compound is a versatile and powerful building block in modern organic synthesis. Its primary application in the convergent synthesis of Fréchet-type dendrimers has enabled the creation of a wide array of complex, functional macromolecules. The detailed protocols and data presented in this guide are intended to facilitate the use of this important reagent in the design and synthesis of novel molecules for a broad range of scientific and technological applications.

3,5-Dibenzyloxybenzyl Bromide synthesis from 3,5-dihydroxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dibenzyloxybenzyl bromide from 3,5-dihydroxybenzyl alcohol. This two-step synthetic route is crucial for the preparation of various dendrimers, functional polymers, and as a key intermediate in the development of novel pharmaceutical compounds. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Strategy

The synthesis of this compound from 3,5-dihydroxybenzyl alcohol is achieved through a two-step process:

-

Williamson Ether Synthesis: The initial step involves the protection of the phenolic hydroxyl groups of 3,5-dihydroxybenzyl alcohol via a Williamson ether synthesis using benzyl bromide in the presence of a suitable base. This reaction yields the intermediate, 3,5-dibenzyloxybenzyl alcohol.

-

Bromination of Benzylic Alcohol: The benzylic alcohol of the intermediate is subsequently converted to the corresponding bromide. This transformation can be effectively carried out using common brominating agents such as phosphorus tribromide (PBr₃) or a combination of N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃).

Experimental Protocols

Step 1: Synthesis of 3,5-Dibenzyloxybenzyl Alcohol

This protocol is adapted from established Williamson ether synthesis procedures for similar phenolic compounds.

Reaction Scheme:

Caption: Williamson Ether Synthesis of 3,5-Dibenzyloxybenzyl Alcohol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |

| 3,5-Dihydroxybenzyl alcohol | 140.14 | - | 10 | 1.0 |

| Benzyl bromide | 171.04 | 1.438 | 22 | 2.2 |

| Potassium carbonate (anhydrous) | 138.21 | - | 30 | 3.0 |

| N,N-Dimethylformamide (DMF, anhydrous) | 73.09 | 0.944 | - | - |

Procedure:

-

To a stirred solution of 3,5-dihydroxybenzyl alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (3.0 eq).

-

To this suspension, slowly add benzyl bromide (2.2 eq) at room temperature with vigorous stirring.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Pour the filtrate into ice water, which will cause the product, 3,5-dibenzyloxybenzyl alcohol, to precipitate.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Expected Yield: While specific yields for this exact transformation can vary, high yields (typically >80%) are expected for analogous Williamson ether syntheses of phenolic compounds.

Step 2: Synthesis of this compound

Two common and effective methods for the bromination of the benzylic alcohol are presented below.

This method, often referred to as the Appel reaction, proceeds under mild conditions.

Reaction Scheme:

Caption: Bromination using NBS and PPh₃.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 3,5-Dibenzyloxybenzyl alcohol | 320.38 | 5 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 6 | 1.2 |

| Triphenylphosphine (PPh₃) | 262.29 | 6 | 1.2 |

| Tetrahydrofuran (THF, anhydrous) | - | - | - |

Procedure:

-

Dissolve 3,5-dibenzyloxybenzyl alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude residue can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Expected Yield: Yields for this type of reaction can be moderate to good. For a similar benzylic alcohol to bromide transformation, a yield of 47% has been reported.[1]

This is a classic and effective method for converting primary alcohols to bromides.

Reaction Scheme:

Caption: Bromination using PBr₃.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |

| 3,5-Dibenzyloxybenzyl alcohol | 320.38 | - | 5 | 1.0 |

| Phosphorus tribromide (PBr₃) | 270.69 | 2.852 | 1.8 | 0.36 |

| Dichloromethane (DCM, anhydrous) | - | 1.326 | - | - |

Procedure:

-

Dissolve 3,5-dibenzyloxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.36 eq) dropwise with stirring.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by pouring it into ice water.

-

Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by column chromatography or recrystallization.

Expected Yield: Yields for this reaction can be variable. To achieve higher yields, it is crucial to use freshly distilled PBr₃ and to carefully control the reaction temperature.

Data Presentation

Table 1: Summary of Reagents and Conditions for the Synthesis of 3,5-Dibenzyloxybenzyl Alcohol

| Parameter | Value |

| Starting Material | 3,5-Dihydroxybenzyl alcohol |

| Reagents | Benzyl bromide, Potassium carbonate |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 80-90 °C |

| Reaction Time | 4-6 hours |

| Work-up | Filtration, Precipitation in ice water |

| Purification | Recrystallization |

Table 2: Summary of Reagents and Conditions for the Bromination of 3,5-Dibenzyloxybenzyl Alcohol

| Method | Reagents | Solvent | Temperature | Reaction Time | Work-up | Purification |

| A | N-Bromosuccinimide, Triphenylphosphine | Tetrahydrofuran (THF) | 0 °C to RT | 1-2 hours | Solvent removal | Column chromatography |

| B | Phosphorus tribromide | Dichloromethane (DCM) | 0 °C to RT | 2-4 hours | Aqueous quench, Extraction | Column chromatography/Recrystallization |

Mandatory Visualizations

Overall Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Logical Relationship of Synthetic Steps

Caption: Logical progression of the two-step synthesis.

References

physical and chemical properties of 3,5-Dibenzyloxybenzyl Bromide

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,5-Dibenzyloxybenzyl Bromide, tailored for researchers, scientists, and professionals in drug development. This document outlines its key characteristics, a representative synthetic protocol, and its reactivity profile, supported by structured data and visualizations to facilitate understanding and application in a laboratory setting.

Core Properties and Specifications

This compound is a solid organic compound notable for its utility as a building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry and materials science.[1] Its structure features a central benzene ring substituted with two benzyloxy groups and a bromomethyl group, which confers significant reactivity.[1]

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₉BrO₂ | [2] |

| Molecular Weight | 383.29 g/mol | [2] |

| Appearance | White to almost white powder or crystal | [2] |

| Melting Point | 85.0 to 89.0 °C | |

| Purity | >98.0% (by GC) | [2] |

| CAS Registry Number | 24131-32-6 | [2] |

| Synonyms | 3,5-Bis(benzyloxy)benzyl Bromide, 3,5-Dibenzyloxy-α-bromotoluene | [2] |

While specific solubility data is not extensively published, compounds of this nature are generally insoluble in water but readily soluble in common organic solvents such as toluene, chloroform, and dichloromethane.[3] Due to its reactivity and sensitivity, proper storage is crucial.

| Parameter | Recommendation | Reference |

| Storage Temperature | Refrigerated (0-10°C) | |

| Conditions to Avoid | Heat Sensitive |

Synthesis and Reactivity

The synthesis of this compound typically starts from 3,5-dihydroxybenzyl alcohol, which is first converted to 3,5-dibenzyloxybenzyl alcohol. The subsequent bromination of the benzylic alcohol yields the final product.

The following protocol describes a general method for the synthesis of benzyl bromides from their corresponding alcohols, which can be adapted for this compound.

Reaction: Conversion of 3,5-Dibenzyloxybenzyl Alcohol to this compound.

Procedure:

-

Dissolve 3,5-dibenzyloxybenzyl alcohol (1 equivalent) in a suitable anhydrous solvent (e.g., benzene or dichloromethane) under an inert atmosphere.[4]

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) (approximately 0.5 equivalents) to the stirred solution.[4][5]

-

Allow the reaction mixture to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is typically quenched by carefully pouring it into ice water.

-

The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Caption: Synthesis of this compound.

The primary site of reactivity in this compound is the benzylic carbon bonded to the bromine atom. This position is susceptible to nucleophilic substitution reactions (both SN1 and SN2 pathways are possible), where the bromide ion acts as a good leaving group.[6][7] This reactivity allows for the introduction of the 3,5-dibenzyloxybenzyl moiety into various molecular scaffolds.

Common nucleophiles that react with benzyl bromides include amines, alcohols, and thiols.[3] This makes the compound a versatile reagent for creating benzylamines, benzyl ethers, and benzyl sulfides, respectively.[3]

Caption: General Nucleophilic Substitution Reaction.

Applications in Research and Development

This compound is a valuable intermediate in several areas:

-

Medicinal Chemistry: It serves as a precursor for synthesizing complex molecules with potential biological activities. The benzyloxy groups can be deprotected to reveal phenols, which are common pharmacophores.

-

Dendrimer Synthesis: The structure is suitable for the convergent synthesis of dendrimers, where it can be used to build the dendritic wedges.

-

Protecting Group Chemistry: The 3,5-dibenzyloxybenzyl group can be introduced to protect alcohols or other functional groups, which can later be removed under specific conditions.

Safety and Handling

Due to its classification as a corrosive substance, appropriate safety measures must be taken when handling this compound.

| Hazard Statement | Precautionary Statement | Reference |

| H314: Causes severe skin burns and eye damage. | P260: Do not breathe dusts or mists. | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | ||

| P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | ||

| P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | ||

| P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | ||

| P501: Dispose of contents/container to an approved waste disposal plant. |

It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 3 5-Dibromobenzyl Bromide [lingzhiyuechem.com]

- 4. 3,5-DIMETHOXYBENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 5. 3,5-DIMETHOXYBENZYL BROMIDE | 877-88-3 [chemicalbook.com]

- 6. Khan Academy [khanacademy.org]

- 7. Benzyl bromide - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3,5-Dibenzyloxybenzyl Bromide

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. The document details its physicochemical properties, outlines a probable synthetic pathway with experimental protocols, and illustrates its chemical reactivity.

Physicochemical Properties

This compound is a benzyl bromide derivative characterized by the presence of two benzyloxy groups on the aromatic ring. These functional groups impart specific reactivity and solubility characteristics, making it a valuable reagent in the synthesis of complex organic molecules. Its properties are summarized in the table below.

| Property | Value | Citations |

| Molecular Weight | 383.29 g/mol | [1][2] |

| Chemical Formula | C₂₁H₁₉BrO₂ | [1][3] |

| Synonyms | 3,5-Bis(benzyloxy)benzyl Bromide, 3,5-Dibenzyloxy-α-bromotoluene | [1][3] |

| CAS Number | 24131-32-6 | [1] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Purity | >98.0% (GC) | [1][2] |

| Melting Point | 85.0 - 89.0 °C | [2] |

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process. The first step involves the protection of the hydroxyl groups of a suitable precursor, 3,5-dihydroxybenzyl alcohol, via a Williamson ether synthesis. The subsequent step is the bromination of the benzylic alcohol to yield the final product.

This step involves the reaction of 3,5-dihydroxybenzyl alcohol with benzyl bromide in the presence of a weak base, such as potassium carbonate.

Experimental Protocol:

-

To a solution of 3,5-dihydroxybenzyl alcohol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (3.0 equivalents).

-

Stir the resulting suspension vigorously at room temperature.

-

Slowly add benzyl bromide (2.2 equivalents) to the mixture.

-

Continue stirring at room temperature for 2-4 hours.

-

Heat the reaction mixture to 60-70 °C and maintain for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Pour the filtrate into ice water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 3,5-dibenzyloxybenzyl alcohol.

The benzylic alcohol is converted to the corresponding bromide using a brominating agent like phosphorus tribromide.

Experimental Protocol:

-

Dissolve 3,5-dibenzyloxybenzyl alcohol (1.0 equivalent) in anhydrous benzene or another suitable aprotic solvent under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (0.5 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it into ice water.

-

Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization.

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Applications

The primary site of reactivity in this compound is the benzylic carbon bearing the bromine atom. This position is susceptible to nucleophilic substitution reactions, making the compound a useful building block for introducing the 3,5-dibenzyloxybenzyl moiety into various molecular scaffolds.

The benzylic position is activated by the adjacent benzene ring, which can stabilize both radical and cationic intermediates through resonance. This allows for a range of transformations.

Key Reactions:

-

Nucleophilic Substitution (Sₙ1 and Sₙ2): The bromide is a good leaving group, facilitating reactions with a wide range of nucleophiles such as amines, alcohols, thiols, and carbanions to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. The reaction mechanism (Sₙ1 or Sₙ2) can be influenced by the reaction conditions and the nature of the nucleophile.[4]

-

Grignard Reagent Formation: Reaction with magnesium metal can form the corresponding Grignard reagent, which is a powerful nucleophile for forming new carbon-carbon bonds.

-

Free Radical Bromination: While the compound is already a bromide, understanding the principles of benzylic bromination is key to its synthesis. This reaction proceeds via a free-radical mechanism.

These reactions make this compound a versatile intermediate in the synthesis of dendrimers, as well as in the development of new pharmaceutical compounds where the dibenzyloxybenzyl group can serve as a protective group or as a key structural component.

Caption: Reactivity of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Dibenzyloxybenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectra of 3,5-dibenzyloxybenzyl bromide. The document outlines the expected chemical shifts and structural assignments for both ¹H and ¹³C NMR, alongside a generalized experimental protocol for acquiring such data. This information is crucial for the structural elucidation and purity assessment of this compound, which serves as a valuable intermediate in various synthetic applications, including drug development.

Structure and NMR Assignments

This compound (C₂₁H₁₉BrO₂) is an aromatic compound characterized by a central benzene ring substituted with two benzyloxy groups at the 3 and 5 positions, and a bromomethyl group at the 1 position. The structural features give rise to a distinct pattern in its NMR spectra.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is anticipated to exhibit signals corresponding to the aromatic protons of the central ring and the benzyloxy groups, as well as the benzylic protons of the bromomethyl and ether linkages.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-2, H-6 | ~6.5 - 6.7 | Doublet | 2H | Protons on the central aromatic ring, ortho to the bromomethyl group. |

| H-4 | ~6.4 - 6.6 | Triplet | 1H | Proton on the central aromatic ring, para to the bromomethyl group. |

| -CH₂Br | ~4.4 - 4.6 | Singlet | 2H | Protons of the bromomethyl group. |

| -OCH₂Ph | ~5.0 - 5.2 | Singlet | 4H | Protons of the methylene groups in the benzyloxy substituents. |

| Phenyl H | ~7.2 - 7.5 | Multiplet | 10H | Protons of the two phenyl groups on the benzyloxy substituents. |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts for this compound are summarized below.

| Assignment | Chemical Shift (δ, ppm) | Notes |

| C-1 | ~138 - 140 | Quaternary carbon of the central ring, attached to the bromomethyl group. |

| C-3, C-5 | ~158 - 160 | Quaternary carbons of the central ring, attached to the benzyloxy groups. |

| C-2, C-6 | ~105 - 108 | Carbons on the central aromatic ring, ortho to the bromomethyl group. |

| C-4 | ~101 - 104 | Carbon on the central aromatic ring, para to the bromomethyl group. |

| -CH₂Br | ~33 - 36 | Carbon of the bromomethyl group. |

| -OCH₂Ph | ~69 - 71 | Carbons of the methylene groups in the benzyloxy substituents. |

| Phenyl C (ipso) | ~136 - 138 | Quaternary carbons of the phenyl groups attached to the oxygen atoms. |

| Phenyl C (ortho, meta, para) | ~127 - 129 | Carbons of the two phenyl groups on the benzyloxy substituents. |

Experimental Protocol: NMR Spectroscopy

The following provides a generalized methodology for obtaining ¹H and ¹³C NMR spectra.

2.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity and resolution.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., a single 90° pulse).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

Set the relaxation delay to allow for full relaxation of the protons (e.g., 1-5 seconds).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 128 scans or more).

-

Set an appropriate relaxation delay.

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the molecular structure and a generalized workflow for NMR analysis.

Caption: Molecular structure of this compound.

Caption: Generalized experimental workflow for NMR analysis.

Solubility Profile of 3,5-Dibenzyloxybenzyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dibenzyloxybenzyl Bromide in common organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a predictive qualitative assessment and a detailed experimental protocol for determining its solubility.

Predicted Qualitative Solubility of this compound

The solubility of an organic compound is primarily dictated by the principle of "like dissolves like." this compound is a largely non-polar molecule due to the presence of two benzyl groups and a benzene ring. However, the ether linkages and the bromomethyl group introduce some polarity. Based on the structure and the known solubility of similar compounds like benzyl bromide, the following qualitative solubility profile is predicted. This table serves as a practical guide for solvent selection in synthesis, purification, and formulation.

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane | Insoluble | The large, non-polar hydrocarbon structure of hexane is not well-suited to solvate the more polar regions of the molecule. |

| Toluene | Soluble | The aromatic nature of toluene can effectively solvate the benzene rings of this compound through π-π stacking interactions. | |

| Polar Aprotic | Dichloromethane (DCM) | Very Soluble | DCM is a good solvent for a wide range of organic compounds and is expected to readily dissolve this compound. |

| Chloroform | Very Soluble | Similar to DCM, chloroform is a versatile solvent for many organic solids. | |

| Diethyl Ether | Soluble | The ether linkages in the solvent can interact with the ether groups in the solute. | |

| Ethyl Acetate | Soluble | The ester group provides sufficient polarity to dissolve the compound. | |

| Acetone | Sparingly Soluble | While polar, acetone may be less effective at solvating the large non-polar regions of the molecule compared to chlorinated solvents. | |

| Acetonitrile | Sparingly Soluble | Similar to acetone, its polarity might not be optimal for the entire molecular structure. | |

| Tetrahydrofuran (THF) | Very Soluble | The cyclic ether structure of THF makes it an excellent solvent for a broad range of organic molecules. | |

| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent that is likely to be effective. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Another highly polar aprotic solvent that should effectively solvate the molecule. | |

| Polar Protic | Methanol | Sparingly Soluble | The hydrogen-bonding capability of methanol may not be sufficient to overcome the largely non-polar nature of the solute. |

| Ethanol | Sparingly Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding may lead to limited solubility.[1] | |

| Water | Insoluble | The compound is predominantly non-polar and will not be soluble in a highly polar, hydrogen-bonding solvent like water.[1] |

Experimental Protocol for Solubility Determination

This section outlines a standardized experimental procedure for the qualitative and semi-quantitative determination of the solubility of this compound.

1. Materials and Equipment:

-

This compound (solid, powder or crystalline form)

-

A selection of organic solvents (as listed in the table above)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Analytical balance (readable to at least 0.1 mg)

-

Graduated pipettes or micropipettes

-

Spatula

-

Temperature-controlled water bath or heating block (optional)

2. Procedure for Qualitative Solubility Determination:

This method provides a rapid assessment of solubility.

-

Preparation: Add approximately 10 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve, or only a negligible amount dissolves.

-

-

Record: Note the observations for each solvent tested.

3. Procedure for Semi-Quantitative Solubility Determination (Shake-Flask Method):

This method provides a more precise estimation of solubility.

-

Preparation: Create a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial (e.g., 50 mg in 2 mL of solvent).

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath and agitate for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed until the undissolved solid has completely settled. If necessary, centrifuge the sample to facilitate separation.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette, ensuring no solid particles are transferred.

-

Solvent Evaporation: Transfer the aliquot of the supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the compound's decomposition point.

-

Quantification: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated in terms of mg/mL or other relevant units using the following formula:

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant taken in mL)

4. Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle organic solvents with care, as many are flammable and/or toxic.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the solubility determination process.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 3,5-Dibenzyloxybenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,5-Dibenzyloxybenzyl Bromide (CAS RN: 24131-32-6), a chemical intermediate used in laboratory research. Due to its hazardous nature, it is imperative that all personnel handling this compound are fully aware of the potential risks and follow strict safety protocols.

Chemical and Physical Properties

Limited quantitative data is available for the physical and chemical properties of this compound. The following table summarizes the available information.

| Property | Value | Reference |

| Synonyms | 3,5-Bis(benzyloxy)benzyl Bromide, 3,5-Dibenzyloxy-α-bromotoluene | [1][2] |

| Molecular Formula | C21H19BrO2 | [3] |

| Molecular Weight | 383.28 g/mol | [3] |

| Appearance | White to Almost white powder to crystal | [1] |

| Melting Point | 85.0 to 89.0 °C | [1] |

| Purity | >98.0% (GC)(T) | [1] |

| Solubility | No data available | |

| Boiling Point | No data available | [4] |

| Flash Point | No data available | [4] |

| Vapor Pressure | No data available | [4] |

| Density | No data available |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to its corrosive and irritant properties.

| Hazard Classification | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B / Category 2 | H314: Causes severe skin burns and eye damage.[1][5] / H315: Causes skin irritation.[6] |

| Serious Eye Damage/Eye Irritation | Category 1 / Category 2 | H314: Causes severe skin burns and eye damage.[1][5] / H319: Causes serious eye irritation.[6] |

Signal Word: Danger[4][7] or Warning[6]

Hazard Pictograms:

Experimental Protocols

Safe Handling and Storage

Strict adherence to the following procedures is essential to minimize exposure and ensure safety.

4.1. Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Local exhaust ventilation should be used to control the dispersion of dust.[6]

-

A safety shower and eye wash station must be readily accessible.[6]

4.2. Personal Protective Equipment (PPE):

| PPE | Specifications |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield may also be necessary. |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Chemically resistant gloves (e.g., nitrile rubber) should be worn. |

| Respiratory Protection | If dusts are generated, a NIOSH-approved respirator with a particulate filter is recommended. |

4.3. Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe dust.[1]

-

Wash hands and face thoroughly after handling.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.[4]

4.4. Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

-

Store in a corrosives area.[4]

-

Refrigerated storage is recommended.[4]

Emergency Procedures

5.1. First-Aid Measures:

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[1] Immediately call a POISON CENTER or doctor.[1] |

| Skin Contact | Take off immediately all contaminated clothing.[1] Rinse skin with water/shower.[1] If skin irritation occurs, get medical advice/attention.[6] Wash contaminated clothing before reuse.[1] |

| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Immediately call a POISON CENTER or doctor.[1] |

| Ingestion | Rinse mouth.[1] Do NOT induce vomiting.[1] Immediately call a POISON CENTER or doctor. |

5.2. Accidental Release Measures:

-

Evacuate personnel to safe areas.[4]

-

Wear appropriate personal protective equipment.[4]

-

Avoid dust formation.[8]

-

Sweep up the spilled material and place it in a suitable container for disposal.[6]

-

Prevent product from entering drains.[6]

5.3. Fire-Fighting Measures:

-

Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam to extinguish.[9]

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

-

Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and hydrogen bromide.[9]

Disposal Considerations

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: Hazard and response diagram for this compound exposure.

References

- 1. This compound | 24131-32-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. fishersci.com [fishersci.com]

- 5. 3,5-Dibromobenzyl bromide | C7H5Br3 | CID 143427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 3,5-二甲氧基溴苄 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

3,5-Dibenzyloxybenzyl Bromide: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information and handling protocols for 3,5-Dibenzyloxybenzyl Bromide (CAS No. 24131-32-6). The following sections detail the material's properties, associated hazards, and recommended procedures for safe use in a laboratory setting, particularly within the context of drug development and scientific research.

Core Material Identification and Properties

This compound, also known as 3,5-Bis(benzyloxy)benzyl Bromide or 3,5-Dibenzyloxy-α-bromotoluene, is a crystalline powder that serves as a key intermediate in organic synthesis.[1][2] Its physical and chemical properties are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₁₉BrO₂ | [2] |

| Molecular Weight | 383.29 g/mol | [2] |

| Appearance | White to almost white powder/crystal | [2] |

| Purity | >98.0% (GC) | [2] |

| Melting Point | 85.0 to 89.0 °C | [2] |

| CAS Number | 24131-32-6 | [1][2] |

GHS Hazard and Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with significant hazards. Researchers must be fully aware of these classifications and the corresponding precautionary measures.

| GHS Classification | Hazard Statement | Signal Word | Pictogram | Source(s) |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Danger | Corrosive | [2] |

| Skin Irritation | H315: Causes skin irritation | Warning | Exclamation Mark | [1] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | Exclamation Mark | [1] |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | Warning | Exclamation Mark | [1] |

Precautionary Statements (Selected):

-

Prevention (P260, P280): Do not breathe dust. Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

Response (P303+P361+P353, P305+P351+P338, P304+P340+P310): IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[2]

-

Storage (P405): Store locked up.[3]

-

Disposal (P501): Dispose of contents/container to an approved waste disposal plant.[3]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict experimental protocols is paramount when working with this compound to ensure personnel safety and prevent accidental exposure.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4][5]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5] An impervious lab coat is recommended.

-

Respiratory Protection: Use a NIOSH-approved respirator or work in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5]

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[5] Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] It is recommended to store in a refrigerator.[5]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid dust formation.[5]

-

Environmental Precautions: Prevent the product from entering drains.

-

Containment and Cleaning: Sweep up the spilled material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5]

Visualized Safe Handling Workflow

The following diagram illustrates the logical steps for safely handling this compound in a research environment.

Caption: A workflow diagram for the safe handling of this compound.

Emergency Response Protocol

This diagram outlines the immediate actions to take in case of an accidental exposure to this compound.

Caption: Emergency protocol for accidental exposure to this compound.

References

The Versatility of 3,5-Dibenzyloxybenzyl Bromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibenzyloxybenzyl bromide is a versatile organic compound that has garnered significant attention in various fields of chemical and biomedical research. Its unique structure, featuring two bulky benzyloxy groups, imparts specific reactivity and properties that make it a valuable building block in the synthesis of complex molecules. This technical guide provides an in-depth review of the primary applications of this compound, focusing on its role in the synthesis of dendrimers, stilbene derivatives with potential therapeutic activities, and its emerging use in medicinal chemistry. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its practical application in the laboratory.

Core Applications

The utility of this compound stems from its benzylic bromide functionality, which is highly susceptible to nucleophilic substitution, and the presence of the dibenzyloxyaryl moiety that can be either a stable structural component or a protecting group for dihydroxy functionalities.

Dendrimer and Dendron Synthesis

A primary application of this compound is in the construction of dendrimers and dendrons, which are highly branched, monodisperse macromolecules with a wide range of applications in drug delivery, catalysis, and materials science.[1][2] The bromide serves as a key building block in the convergent synthesis of poly(benzyl ether) dendrons.

Experimental Workflow: Convergent Dendron Synthesis

The convergent approach to dendrimer synthesis begins from what will become the periphery of the molecule and proceeds inward, culminating in the attachment of dendritic wedges (dendrons) to a central core.

Caption: Convergent synthesis of a higher-generation dendron using this compound.

Quantitative Data: Dendron Synthesis

| Reactant 1 | Reactant 2 | Product | Solvent | Base/Reagent | Yield | Reference |

| This compound | 3,5-Dihydroxybenzyl alcohol | [G-2]-OH Dendron | Acetone | K₂CO₃, 18-crown-6 | "Reasonable yield" | [3] |

| This compound | Potassium phthalimidate | PBED G1-NH₂ | Diphenyl ether | 18-crown-6 | - |

Detailed Experimental Protocol: Synthesis of a Second-Generation Dendritic Alcohol ([G-2]-OH)

This protocol is adapted from the synthesis of poly(benzyl ether) dendrons.

-

Reaction Setup: To a solution of 3,5-dihydroxybenzyl alcohol in anhydrous acetone, add powdered potassium carbonate and a catalytic amount of 18-crown-6.

-

Addition of Electrophile: Add a solution of this compound in anhydrous acetone dropwise to the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: The reaction mixture is typically stirred at reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure second-generation dendritic alcohol ([G-2]-OH).

Synthesis of Stilbene Derivatives

This compound is a crucial precursor for the synthesis of various stilbene derivatives, most notably resveratrol (3,5,4'-trihydroxystilbene), a compound known for its antioxidant and potential anti-aging properties.[4] The synthesis typically proceeds via a Wittig or Horner-Wadsworth-Emmons reaction.

Signaling Pathway: Synthesis of (E)-3,5,4'-Tribenzyloxystilbene

Caption: Horner-Wadsworth-Emmons route to Resveratrol using this compound.

Quantitative Data: Stilbene Synthesis

| Reaction Step | Reactants | Product | Conditions | Yield | Reference |

| Phosphonation | This compound, Triisopropyl phosphite | Isopropyl 3,5-dibenzyloxybenzyl phosphonate | - | ~94% | [4] |

| Phosphonation | This compound, Triethyl phosphate | 3,5-Dibenzyloxytriethylbenzylphosphonate | Acetonitrile, reflux, 1 hr | 35% | |

| Wittig-type Reaction | Benzyltriphenylphosphonium chloride, Benzaldehyde | Dimethoxystilbenes | Methanol, NaOCH₃, RT | - |

Detailed Experimental Protocol: Synthesis of Diethyl 3,5-dibenzyloxybenzylphosphonate

This protocol is based on the Arbuzov reaction.

-

Reaction Setup: A mixture of this compound and an excess of triethyl phosphite is placed in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

-

Reaction Conditions: The mixture is heated at a temperature sufficient to initiate the reaction, typically around 120-150 °C. The reaction is exothermic and the formation of ethyl bromide is observed. The reaction is continued for several hours until the starting bromide is consumed (monitored by TLC).

-

Purification: The excess triethyl phosphite is removed by vacuum distillation. The resulting crude phosphonate can be purified by column chromatography on silica gel to yield the pure product.

Applications in Medicinal Chemistry

Recent studies have explored the potential of this compound in medicinal chemistry, particularly as an anticancer agent. It has been evaluated for its cytotoxic effects against various cancer cell lines.

Experimental Workflow: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

References

- 1. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8945508B2 - Dendrimer compositions and methods of synthesis - Google Patents [patents.google.com]

- 3. A new 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for testing macrophage cytotoxicity to L1210 and its drug-resistant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thepharmajournal.com [thepharmajournal.com]

A Technical Guide to High-Purity 3,5-Dibenzyloxybenzyl Bromide for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 3,5-dibenzyloxybenzyl bromide, a key building block in synthetic organic chemistry and drug discovery. This document details its commercial availability, key quality specifications, synthesis, and primary applications, with a focus on its role in the construction of complex molecules.

Commercial Availability and High-Purity Specifications

High-purity this compound is available from a select number of specialized chemical suppliers. The predominant source for research and development quantities is Tokyo Chemical Industry (TCI) , which offers the compound with a purity of greater than 98.0% as determined by gas chromatography (GC). TCI products are widely available through various international distributors, including Fisher Scientific and CymitQuimica.[1][2][3] While other suppliers may list the compound, TCI is a consistent source for high-purity grades suitable for demanding research applications.

A summary of the key specifications for commercially available high-purity this compound is provided in the table below. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for batch-specific data, which will include precise purity measurements and may detail the levels of any detected impurities.

| Parameter | Specification | Analysis Method |

| Purity | >98.0% | Gas Chromatography (GC) |

| Synonyms | 3,5-Bis(benzyloxy)benzyl Bromide, 3,5-Dibenzyloxy-α-bromotoluene | - |

| CAS Number | 24131-32-6 | - |

| Molecular Formula | C₂₁H₁₉BrO₂ | - |

| Molecular Weight | 383.29 g/mol | - |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Melting Point | 85.0 to 89.0 °C | Capillary Method |

Synthesis of High-Purity this compound

The synthesis of high-purity this compound is typically achieved through a three-step process starting from 3,5-dihydroxybenzoic acid. The general synthetic pathway involves the reduction of the carboxylic acid, followed by the protection of the phenolic hydroxyl groups, and finally, bromination of the benzylic alcohol.

Experimental Protocol

Step 1: Synthesis of 3,5-Dihydroxybenzyl Alcohol

This procedure involves the reduction of 3,5-dihydroxybenzoic acid.

-

Materials: 3,5-dihydroxybenzoic acid, Borane-tetrahydrofuran complex (BH₃·THF) or other suitable reducing agent, Tetrahydrofuran (THF, anhydrous), Hydrochloric acid (HCl, aqueous solution), Ethyl acetate, Brine.

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dihydroxybenzoic acid in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of a reducing agent, such as borane-tetrahydrofuran complex, dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of aqueous HCl at 0 °C.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield crude 3,5-dihydroxybenzyl alcohol, which can be purified by recrystallization or column chromatography.

-

Step 2: Synthesis of 3,5-Dibenzyloxybenzyl Alcohol

This step involves the protection of the phenolic hydroxyl groups of 3,5-dihydroxybenzyl alcohol using a Williamson ether synthesis.

-

Materials: 3,5-dihydroxybenzyl alcohol, Benzyl bromide, Potassium carbonate (K₂CO₃, anhydrous), N,N-Dimethylformamide (DMF, anhydrous).

-

Procedure:

-

To a solution of 3,5-dihydroxybenzyl alcohol in anhydrous DMF, add anhydrous potassium carbonate.

-

Slowly add benzyl bromide to the suspension at room temperature with vigorous stirring.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

The crude 3,5-dibenzyloxybenzyl alcohol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 3: Synthesis of this compound

The final step is the bromination of the benzylic alcohol. A common method for this transformation is the Appel reaction or the use of phosphorus tribromide.

-

Materials: 3,5-dibenzyloxybenzyl alcohol, Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃), Dichloromethane (DCM, anhydrous).

-

Procedure (using PBr₃):

-

Dissolve 3,5-dibenzyloxybenzyl alcohol in anhydrous dichloromethane in a flask under an inert atmosphere and cool to 0 °C.

-

Slowly add phosphorus tribromide dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by pouring it into ice water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or recrystallization to obtain a high-purity product.

-

Applications in Drug Discovery and Materials Science

This compound is a valuable building block in medicinal chemistry and materials science, primarily due to its use in the synthesis of dendrimers and other complex molecular architectures.

Dendrimer Synthesis

The compound is a key starting material for the construction of dendrons and dendrimers. The benzyl ether protecting groups are relatively stable but can be removed under specific conditions (e.g., hydrogenolysis) to reveal the phenolic hydroxyl groups for further functionalization. The benzylic bromide is a reactive site for the attachment of the next generation of the dendrimer or for coupling to a core molecule. This iterative process allows for the controlled, layer-by-layer growth of well-defined dendritic macromolecules. These dendrimers have applications in drug delivery, gene therapy, and as nanoscale catalysts.

The general workflow for the use of this compound in the synthesis of a first-generation dendron is depicted below.

Caption: Workflow for the synthesis of a first-generation dendron.

Role in Medicinal Chemistry

As a versatile building block, this compound allows for the introduction of a protected 3,5-dihydroxyphenyl moiety into a target molecule.[4] This structural motif is present in a variety of biologically active natural products and synthetic compounds. The benzyl protecting groups can be removed at a later stage in the synthesis to unmask the free phenols, which can be crucial for biological activity, for instance, by acting as hydrogen bond donors or as antioxidants.

Quality Control and Analysis

The quality of this compound is critical for its successful use in multi-step syntheses. The primary analytical techniques for quality control include:

-

Gas Chromatography (GC): Used to determine the purity of the material by separating it from volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can be used to identify and quantify impurities.

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

-

Argentometric Titration: Can be used to determine the bromide content.

A comprehensive Certificate of Analysis from the supplier will provide results from these analyses for a specific batch, ensuring the material meets the required quality standards for research and drug development.

Handling and Storage

This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

References

Methodological & Application

Synthesis of Poly(benzyl ether) Dendrimers Using 3,5-Dibenzyloxybenzyl Bromide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of poly(benzyl ether) dendrimers, specifically utilizing 3,5-dibenzyloxybenzyl bromide as a key building block. These Fréchet-type dendrimers are of significant interest in biomedical fields, particularly in drug delivery, owing to their well-defined, hyperbranched architecture and tunable surface functionalities.[1]

Application Notes

Poly(benzyl ether) dendrimers are characterized by their chemically stable ether linkages and hydrophobic interior, which can encapsulate therapeutic agents. The synthesis of these macromolecules can be achieved through two primary strategies: the convergent and divergent methods.[2] The choice of method depends on the desired scale of synthesis, purity requirements, and the specific architecture of the final dendrimer.[3]

The convergent approach, pioneered by Fréchet and Hawker, involves the synthesis of dendritic fragments (dendrons) from the periphery inwards, which are then attached to a central core in the final step.[2] This method offers excellent control over the final structure and results in a more monodisperse product with fewer defects.[4] Purification is also generally more straightforward as the intermediates are smaller and have more distinct properties than the final, larger dendrimer.[5]